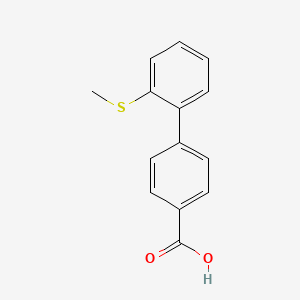
4-(2-Methylthiophenyl)benzoic acid
概要
説明
4-(2-Methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H12O2S. It is also known as 2-Methyl-4-(2-thienyl)benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylthiophenyl group. It has various applications in medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(2-Methylthiophenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
4-(2-Methylthiophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
4-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 4-(2-Methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Nitrobenzoic acid: A carboxylic acid derivative with similar structural features but different functional groups.
3-Methyl-4-(2-methylthiophenyl)benzoic acid: A closely related compound with an additional methyl group on the benzene ring.
Uniqueness
4-(2-Methylthiophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
330942-85-3 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC名 |
4-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-11(6-7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChIキー |
GASFZJJXAFCPKO-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CC1=C(C=CS1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














